

Efficacy Data from LEONARDA-1 Phase III Trial

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Compound Focus: Lerociclib

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Efficacy Endpoint	Lerociclib + Fulvestrant (N=137)	Placebo + Fulvestrant (N=138)
Complete Response (CR) Rate	2.2% (3 patients) [1]	0% (0 patients) [1]
Objective Response Rate (ORR)	23.4% [1]	8.7% [1]
Clinical Benefit Rate (CBR)	48.2% [1]	Not Reported
Median Progression-Free Survival (PFS)	11.07 months [2] [1]	5.49 months [2] [1]
PFS Hazard Ratio (HR)	0.451 (95% CI: 0.311-0.656; P=0.000016) [2] [1]	-

Beyond tumor response, the safety and tolerability profile of **lerociclib** is a key differentiator. The table below compares its common adverse events with other CDK4/6 inhibitors, based on data from the LEONARDA-1 trial and published analyses [3] [4] [1].

Safety and Tolerability Profile Comparison

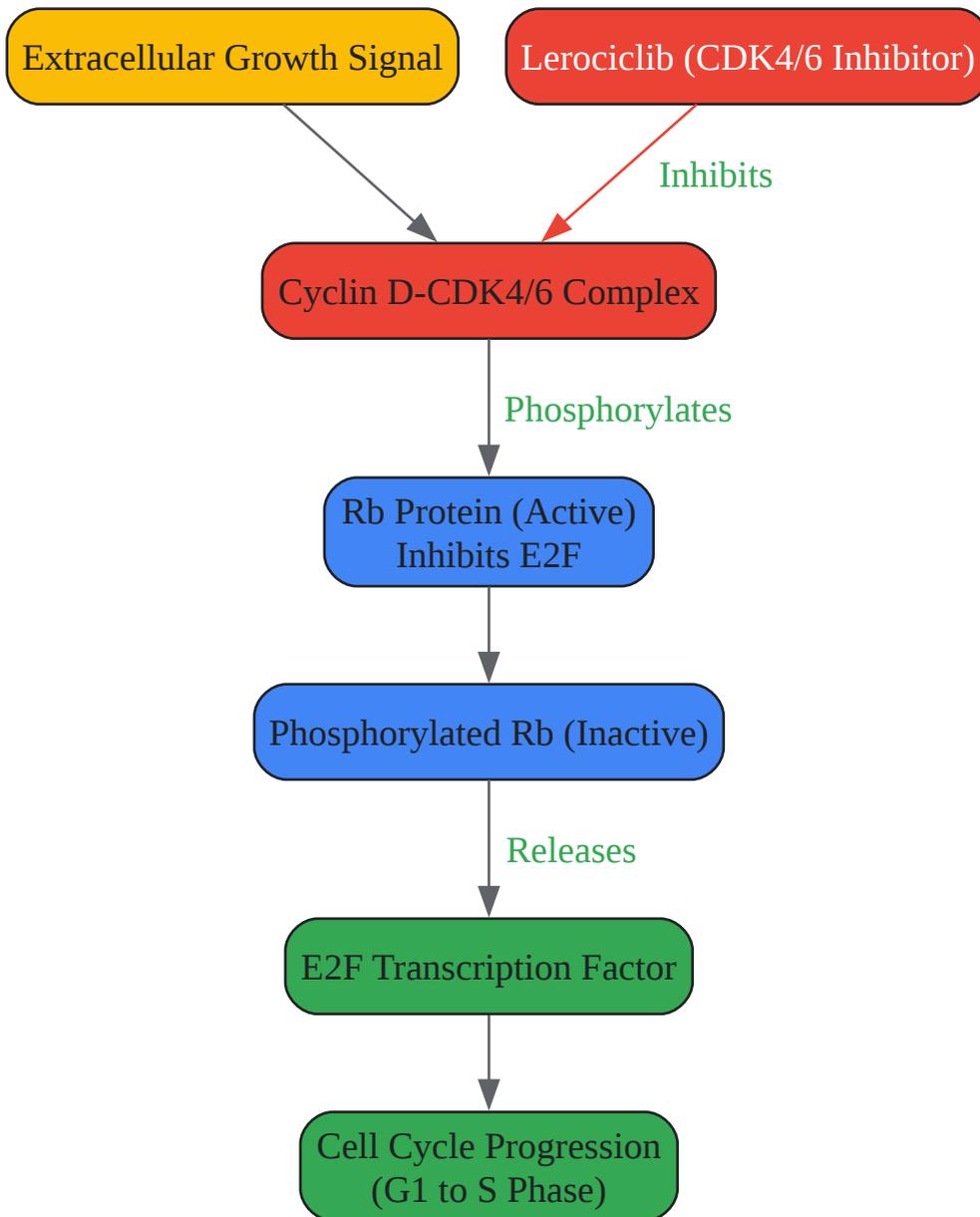
Adverse Event (AE)	Incidence with Lerociclib (Grade ≥3)	Comparative Context with Other CDK4/6 Inhibitors
Neutropenia	Grade 3: 30%; Grade 4: 5% [3]	Lower incidence of high-grade neutropenia vs. palbociclib/ribociclib [4].
Diarrhea	19.7% (any grade); Low grade ≥3 [3] [4]	Lower incidence and severity vs. abemaciclib [4].
Nausea / Vomiting	Low rates; No grade ≥3 reported at 150mg BID [3]	Favorable gastrointestinal tolerability profile [3] [1].
Key Differentiator	Continuous dosing without drug holidays [3]	Some other inhibitors require treatment breaks due to toxicity [3].

Mechanism of Action and Experimental Context

To fully interpret the clinical data, understanding the drug's mechanism and trial design is essential for researchers.

- **Mechanism of Action: Lerociclib** (GB491) is a highly selective oral inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). It blocks the phosphorylation of the retinoblastoma (Rb) protein, preventing cell cycle progression from the G1 to S phase and inhibiting tumor cell proliferation [2] [1].

Below is a diagram illustrating this signaling pathway and drug target.



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- **Key Experimental Protocol (LEONARDA-1 Trial):** The data comes from a randomized, double-blind, placebo-controlled Phase III trial [2] [1].
 - **Patient Population:** 275 patients with HR+/HER2- locally advanced or metastatic breast cancer whose disease had relapsed or progressed on prior endocrine therapy.
 - **Intervention:** Patients were randomized 1:1 to receive either **lerociclib** (150 mg twice daily) or a matching placebo, both combined with fulvestrant (500 mg).
 - **Primary Endpoint:** Investigator-assessed Progression-Free Survival (PFS).
 - **Assessment Method:** Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1. A **Complete Response (CR)** was defined as the disappearance of all target and non-target lesions [1].

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